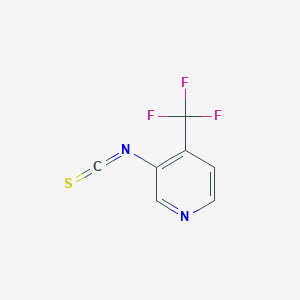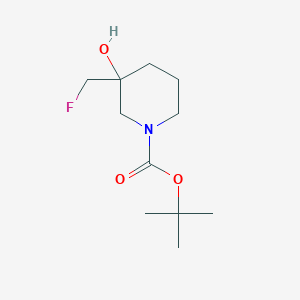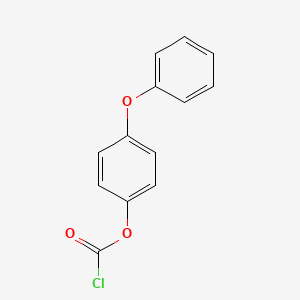
4-Phenoxyphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyphenyl chloroformate is an organic compound with the molecular formula C13H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical and agrochemical industries due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenoxyphenyl chloroformate can be synthesized through the reaction of phosgene with 4-phenoxyphenol in the presence of a base such as N,N-dimethylaniline or N,N-diethylaniline. The reaction is typically carried out in a solvent like toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous feeding of reactants and efficient heat management to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenoxyphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
4-Phenoxyphenyl chloroformate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonate esters.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications, where it acts as a carbonylating agent .
Comparación Con Compuestos Similares
Phenyl Chloroformate: Similar in structure but lacks the phenoxy group.
4-Chlorophenyl Chloroformate: Contains a chlorine atom instead of a phenoxy group.
Methyl Chloroformate: A simpler ester with a methyl group instead of a phenoxy group
Uniqueness: 4-Phenoxyphenyl chloroformate is unique due to its phenoxy group, which imparts distinct reactivity and properties compared to other chloroformates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Propiedades
Fórmula molecular |
C13H9ClO3 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
(4-phenoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C13H9ClO3/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H |
Clave InChI |
PCDPTWCVIJHTCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
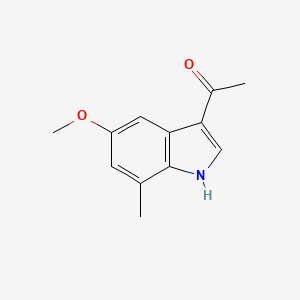
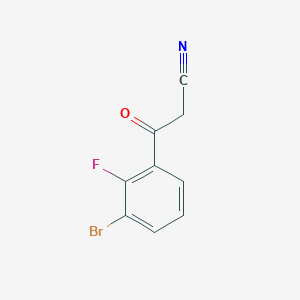
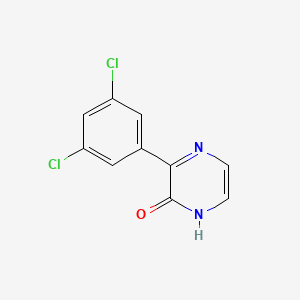
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
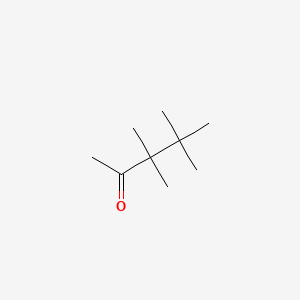
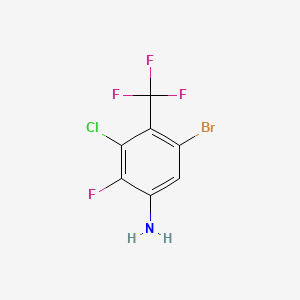
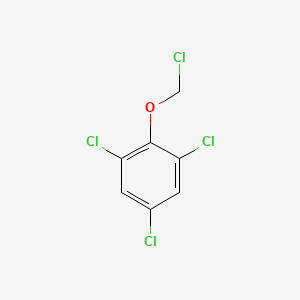
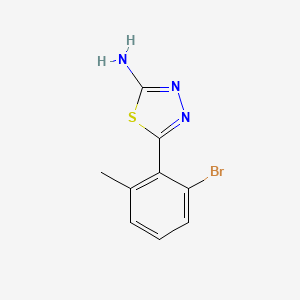
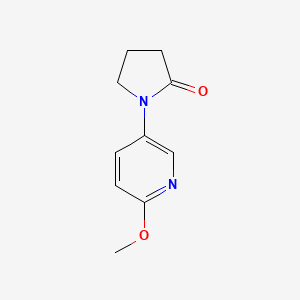
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
